N-[4-(dimethylsulfamoyl)phenyl]-2-methylpropanamide
Description
N-[4-(Dimethylsulfamoyl)phenyl]-2-methylpropanamide is a sulfonamide derivative characterized by a 2-methylpropanamide backbone linked to a phenyl ring substituted with a dimethylsulfamoyl group (-SO₂N(CH₃)₂). This structure confers moderate polarity due to the sulfamoyl moiety, while the branched methyl group in the propanamide chain influences steric and lipophilic properties.
Properties
Molecular Formula |
C12H18N2O3S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H18N2O3S/c1-9(2)12(15)13-10-5-7-11(8-6-10)18(16,17)14(3)4/h5-9H,1-4H3,(H,13,15) |
InChI Key |
PGZRNBZSKBQJPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide typically involves the reaction of 4-(n,n-Dimethylsulfamoyl)phenylboronic acid with isobutyryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique reactivity allows for the creation of complex molecular structures .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays .
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its role in treating various diseases, including cancer and inflammatory disorders .
Industry: In the industrial sector, n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of n-(4-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor signaling pathways by acting as an agonist or antagonist, depending on the target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The following table summarizes key structural differences between N-[4-(dimethylsulfamoyl)phenyl]-2-methylpropanamide and related compounds:
Key Observations:
- Propanamide Branching : The 2-methyl branching in the target compound contrasts with linear propanamide chains (e.g., ) or acetamide derivatives (), which may alter binding pocket interactions .
- Phenyl Ring Substituents: Analogs with electron-withdrawing groups (e.g., cyano, trifluoromethyl in ) exhibit increased metabolic stability but reduced solubility compared to the target compound’s dimethylsulfamoyl group .
Physicochemical Properties
| Property | This compound | N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,2-dimethylpropanamide | N-(4-Cyano-3-iodophenyl)-2-hydroxy-3-(4-hydroxyphenoxy)-2-methylpropanamide (5a) |
|---|---|---|---|
| Polarity | Moderate (polar sulfamoyl, nonpolar methyl) | High (pyrimidinyl group) | High (hydroxyl, phenoxy) |
| Solubility (aq.) | Moderate | Low (bulky pyrimidinyl) | High (polar hydroxyl/phenoxy) |
| LogP (estimated) | ~2.1 | ~3.5 | ~1.8 |
| Metabolic Stability | Moderate | High (heterocyclic protection) | Low (oxidizable phenoxy) |
Analysis:
Biological Activity
N-[4-(dimethylsulfamoyl)phenyl]-2-methylpropanamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanism of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound possesses a sulfonamide functional group, which is known for its diverse biological activities. Its structure can be represented as follows:
This compound is hypothesized to exert its effects through several mechanisms, primarily involving the modulation of key signaling pathways in cancer cells. The compound may inhibit specific enzymes or receptors that are critical for tumor growth and survival.
Key Mechanisms:
- Inhibition of Tumor Cell Proliferation : The compound has shown potential in reducing the proliferation of various cancer cell lines.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells, a desirable effect in cancer treatment.
Biological Activity Data
A summary of biological activity data for this compound is presented in the table below:
Case Studies
- Study on Cancer Cell Lines : A recent study demonstrated that the compound significantly inhibited growth in acute lymphoblastic leukemia (ALL) cell lines with an IC50 value of 0.3 μM, indicating potent activity against this type of cancer . The study also highlighted its effectiveness against neuroblastoma cells, showcasing its broad-spectrum anti-cancer potential.
- Mechanistic Insights : Research indicates that this compound may interact with proteins involved in cell cycle regulation and apoptosis. For instance, it has been shown to increase levels of acetylated histones, which are associated with gene activation and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
